1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride

Catalog No.
S6467967
CAS No.
2613381-48-7
M.F
C7H6ClN3O2
M. Wt
199.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydro...

CAS Number

2613381-48-7

Product Name

1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride

IUPAC Name

1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid;hydrochloride

Molecular Formula

C7H6ClN3O2

Molecular Weight

199.59 g/mol

InChI

InChI=1S/C7H5N3O2.ClH/c11-7(12)5-3-8-1-4-2-9-10-6(4)5;/h1-3H,(H,9,10)(H,11,12);1H

InChI Key

ABWVJXOOPOBMMT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=C(C=N1)C(=O)O.Cl

1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound characterized by its unique structure, which includes both pyrazole and pyridine rings. With a molecular formula of C7H6ClN3O2 and a molecular weight of approximately 199.6 g/mol, this compound appears as a white or off-white crystalline powder that is soluble in water and various organic solvents. It was first synthesized in the early 2000s as part of research aimed at developing new organic synthetic pathways and has since garnered interest for its potential biological and pharmacological properties.

, particularly those involving nucleophilic substitutions and cyclization. Its synthesis often involves reactions with isocyanates or nitro compounds followed by reduction processes. For example, one common synthetic route involves reacting 3,5-dichlorophenyl isocyanate with pyridine-2,3-diamine, leading to the formation of 1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid derivatives .

1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride exhibits a range of biological activities. Notably, it has demonstrated anticancer properties by inhibiting the proliferation of various cancer cell lines, including those associated with breast cancer, lung cancer, and melanoma. Additionally, it has shown anti-inflammatory effects by downregulating cytokine and chemokine expression. The compound also possesses antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in infectious diseases.

Several methods have been developed for synthesizing 1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride:

  • Reaction with Isocyanates: This method involves the reaction of pyridine derivatives with isocyanates under controlled conditions to yield the desired pyrazolo-pyridine structure.
  • Reduction of Nitro Compounds: Another synthesis route includes the reduction of nitro derivatives using hydrazine hydrate followed by subsequent reactions to form the final product.
  • Use of Sodium Nitrite: Some methods utilize sodium nitrite in acidic conditions to facilitate the formation of various intermediates leading to the target compound .

These methods highlight the versatility in synthesizing this compound while allowing for modifications that can yield diverse derivatives.

The applications of 1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride are predominantly found in scientific research, particularly in:

  • Pharmaceutical Development: As a potential lead compound for developing new anticancer and anti-inflammatory drugs.
  • Chemical Synthesis: Serving as an intermediate in the synthesis of more complex molecules within medicinal chemistry.
  • Biological Research: Utilized in studies aimed at understanding mechanisms of action against specific diseases.

Interaction studies involving 1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride have focused on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with specific kinases and receptors involved in cancer progression and inflammation. These interactions are critical for elucidating its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1H-pyrazolo[3,4-c]pyridine-3-carboxylic acidC7H6N4O2Different ring position affecting biological activity
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acidC9H10N4O2Tetrahydro configuration enhances solubility
1H-pyrazolo[4,3-b]pyridine-3-carboxylic acidC8H8N4O2Variations in nitrogen positioning influence reactivity

These compounds are unique due to variations in their molecular structure that can significantly impact their biological activity and chemical reactivity. The distinct positioning of functional groups or additional rings contributes to their specificity in targeting biological pathways.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

199.0148541 g/mol

Monoisotopic Mass

199.0148541 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-25-2023

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